4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile
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Overview
Description
4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8400^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in the synthesis include various amines, aldehydes, and fluorobenzyl derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form ring structures, which are crucial for its stability and activity.
Scientific Research Applications
4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.
Material Science: Its unique structure allows it to be used in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4-amino-6-(3,4-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-chlorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- 2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5S/c1-34-22-12-9-17(13-23(22)35-2)24-20(14-29)27(30)36-25-19-5-3-4-6-21(19)31(37(32,33)26(24)25)15-16-7-10-18(28)11-8-16/h3-13,24H,15,30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLVAHOLWZDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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